molecular formula C10H8FNO3 B7841401 5-Amino-4-hydroxy-2-(4-fluorophenyl)-furan-3-one

5-Amino-4-hydroxy-2-(4-fluorophenyl)-furan-3-one

Cat. No.: B7841401
M. Wt: 209.17 g/mol
InChI Key: AEZZUTLGJQLKGU-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxy-2-(4-fluorophenyl)-furan-3-one is an organic compound that belongs to the furan family This compound features a furan ring substituted with an amino group, a hydroxyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-hydroxy-2-(4-fluorophenyl)-furan-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: Amination reactions, often using reagents like ammonia or amines, are employed.

    Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions.

    Fluorophenyl substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, acids, bases.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines, dehydroxylated compounds.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-4-hydroxy-2-(4-fluorophenyl)-furan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxy-2-(4-fluorophenyl)-furan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-hydroxy-2-phenyl-furan-3-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Amino-4-hydroxy-2-(4-chlorophenyl)-furan-3-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

    5-Amino-4-hydroxy-2-(4-bromophenyl)-furan-3-one: Similar structure with a bromine atom, which may influence its reactivity and applications.

Uniqueness

The presence of the fluorophenyl group in 5-Amino-4-hydroxy-2-(4-fluorophenyl)-furan-3-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-2-(4-fluorophenyl)-4-hydroxyfuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-6-3-1-5(2-4-6)9-7(13)8(14)10(12)15-9/h1-4,9,14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZZUTLGJQLKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)C(=C(O2)N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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